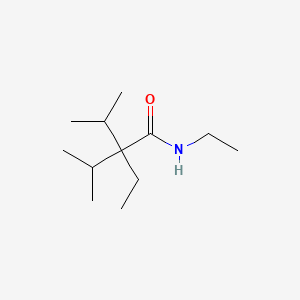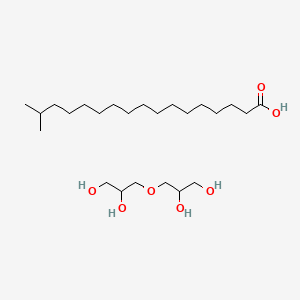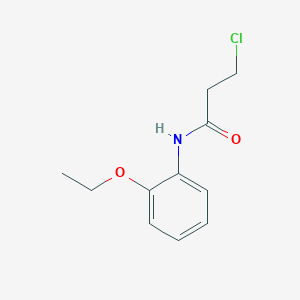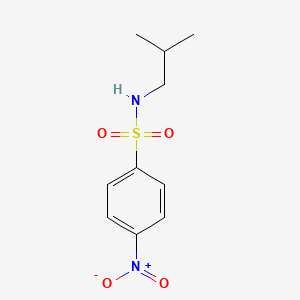
trans-6-Dodecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-Dodecene: is an organic compound with the molecular formula C12H24 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-6-Dodecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: One common method involves the partial hydrogenation of 6-dodecyne using a Lindlar catalyst, which selectively hydrogenates the triple bond to a double bond, resulting in the formation of this compound.
Dehydration of Alcohols: Another method involves the dehydration of 6-dodecanol using a strong acid like sulfuric acid, which removes a water molecule to form the double bond, yielding this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of dodecane. This process involves heating dodecane in the presence of a dehydrogenation catalyst, such as chromium oxide, to remove hydrogen atoms and form the double bond.
Analyse Des Réactions Chimiques
Types of Reactions: trans-6-Dodecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanone using oxidizing agents like potassium permanganate or ozone.
Hydrogenation: The compound can be fully hydrogenated to form dodecane using hydrogen gas and a metal catalyst like palladium.
Halogenation: this compound reacts with halogens such as bromine to form dibromo-dodecane.
Hydration: It can undergo hydration in the presence of an acid catalyst to form dodecanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic conditions.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Hydration: Sulfuric acid or phosphoric acid as catalysts.
Major Products:
Oxidation: Dodecanone.
Hydrogenation: Dodecane.
Halogenation: Dibromo-dodecane.
Hydration: Dodecanol.
Applications De Recherche Scientifique
trans-6-Dodecene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including surfactants and lubricants.
Biology: this compound is used in the study of lipid metabolism and as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research into its potential use as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used in the production of detergents, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trans-6-Dodecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation reactions, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and the formation of a single bond. In oxidation reactions, the double bond is cleaved, and oxygen atoms are added to form carbonyl compounds.
Comparaison Avec Des Composés Similaires
cis-6-Dodecene: The cis isomer of 6-Dodecene has hydrogen atoms on the same side of the double bond, resulting in a different spatial arrangement and slightly different chemical properties.
1-Dodecene: This compound has the double bond at the first carbon atom, leading to different reactivity and applications.
2-Dodecene: The double bond is located at the second carbon atom, which also affects its chemical behavior.
Uniqueness: trans-6-Dodecene is unique due to its trans configuration, which gives it a more linear structure compared to its cis isomer. This linearity can influence its physical properties, such as boiling point and solubility, and its reactivity in chemical reactions.
Propriétés
Numéro CAS |
29493-00-3 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
dodec-6-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
DZGHBGLILAEHOR-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCCCCC |
SMILES isomérique |
CCCCC/C=C/CCCCC |
SMILES canonique |
CCCCCC=CCCCCC |
| 68526-58-9 | |
Description physique |
Liquid |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)




